Cas no 959573-30-9 ([3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid)
[3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- [3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid
-
- MDL: MFCD00665965
- Inchi: 1S/C12H12N2O2/c1-9-2-4-10(5-3-9)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16)
- InChI Key: JVTYKOFIZWQPAR-UHFFFAOYSA-N
- SMILES: OC(CN1C=CC(C2C=CC(C)=CC=2)=N1)=O
[3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB234397-1 g |
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid; . |
959573-30-9 | 1g |
€551.30 | 2023-04-27 | ||
| Apollo Scientific | OR1297-250mg |
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid |
959573-30-9 | 250mg |
£95.00 | 2025-02-19 | ||
| Apollo Scientific | OR1297-1g |
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid |
959573-30-9 | 1g |
£305.00 | 2023-09-02 | ||
| Chemenu | CM531061-1g |
2-(3-(p-Tolyl)-1H-pyrazol-1-yl)aceticacid |
959573-30-9 | 97% | 1g |
$376 | 2022-06-09 | |
| abcr | AB234397-1g |
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid; . |
959573-30-9 | 1g |
€551.30 | 2025-04-14 | ||
| Crysdot LLC | CD11002645-1g |
2-(3-(p-Tolyl)-1H-pyrazol-1-yl)acetic acid |
959573-30-9 | 97% | 1g |
$376 | 2024-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529034-250mg |
2-(3-(P-tolyl)-1H-pyrazol-1-yl)acetic acid |
959573-30-9 | 98% | 250mg |
¥1566.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529034-1g |
2-(3-(P-tolyl)-1H-pyrazol-1-yl)acetic acid |
959573-30-9 | 98% | 1g |
¥4034.00 | 2024-04-23 | |
| Ambeed | A375234-1g |
2-(3-(p-Tolyl)-1H-pyrazol-1-yl)acetic acid |
959573-30-9 | 95% | 1g |
$1256.0 | 2025-04-14 | |
| Key Organics Ltd | PS-3621-1mg |
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid |
959573-30-9 | >95% | 1mg |
£37.00 | 2025-02-09 |
[3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid Suppliers
[3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on [3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid
Recent Advances in the Study of [3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid (CAS: 959573-30-9)
In recent years, [3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid (CAS: 959573-30-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyrazole-acetic acid structure, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the compound's role as a potential anti-inflammatory agent. Recent in vitro and in vivo studies have demonstrated that [3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential utility in treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate NF-κB signaling pathways has been identified as a possible mechanism underlying its anti-inflammatory effects.
Another notable development is the exploration of [3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid as a scaffold for drug design. Researchers have synthesized several derivatives of this compound to enhance its bioavailability and therapeutic efficacy. Computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the optimal structural modifications required for improved pharmacokinetic properties. These efforts have led to the identification of novel analogs with enhanced selectivity and potency.
In addition to its anti-inflammatory properties, recent studies have investigated the compound's potential anticancer activity. Preliminary data indicate that [3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid can induce apoptosis in certain cancer cell lines, particularly those associated with breast and colon cancers. The compound's ability to disrupt mitochondrial function and activate caspase pathways has been proposed as a possible mechanism for its cytotoxic effects. However, further preclinical studies are needed to validate these findings and explore its therapeutic window.
The synthetic chemistry of [3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid has also been a focus of recent research. Advances in green chemistry have enabled the development of more efficient and environmentally friendly synthetic routes for this compound. Catalytic methods using transition metal complexes and organocatalysts have been employed to improve yield and reduce waste generation. These innovations are expected to facilitate the large-scale production of the compound for further pharmacological evaluation.
Despite these promising developments, challenges remain in the clinical translation of [3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical testing. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, [3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid (CAS: 959573-30-9) represents a versatile and promising candidate for drug development. Its multifaceted pharmacological profile, coupled with recent advancements in synthetic chemistry, positions it as a valuable tool for addressing unmet medical needs. Continued research efforts will be crucial in unlocking its full therapeutic potential and translating laboratory findings into clinical applications.
959573-30-9 ([3-(4-methylphenyl)-1h-pyrazol-1-yl]acetic Acid) Related Products
- 353514-39-3((4-Formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid)
- 959574-98-2(2-(3-phenyl-1H-pyrazol-1-yl)acetic acid)
- 959584-25-9(2-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)acetic acid)
- 880546-70-3(1H-PYRAZOLE, 1,1'-(OXYDI-2,1-ETHANEDIYL)BIS[3-PHENYL-)
- 113336-27-9(2-(3-phenyl-1H-pyrazol-1-yl)acetamide)
- 1006464-16-9(2-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-ylacetic acid)
- 1006329-68-5((3,5-Di-p-tolyl-pyrazol-1-yl)-acetic acid ethyl ester)
- 93323-67-2(Pyrazole-1-acetic Acid, 3,5-diphenyl-)
- 325970-02-3({3-[3-(trifluoromethyl)phenyl]-1h-pyrazol-1-yl}acetic Acid)
- 61308-30-3(1H-Indazole-1-acetic acid, 3-phenyl-)